![molecular formula C15H20N2O3S B4020224 N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide](/img/structure/B4020224.png)

N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide

説明

Synthesis Analysis

The synthesis of N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide and related compounds involves multiple steps, including nitration, acylation, and sulfuration reactions. The synthesis processes are designed to introduce specific functional groups to the benzamide structure, thereby modifying its chemical and physical properties for targeted applications (Saeed, Hussain, & Bolte, 2010). The synthesis of similar compounds has been reported, providing insights into the methodologies that can be adapted for N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide (Pandey, Singh, Brumleve, & Parmar, 1981).

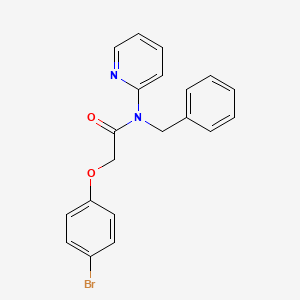

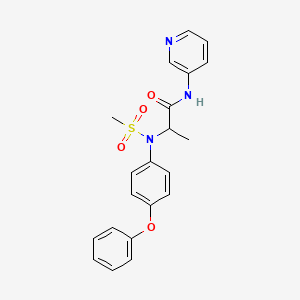

Molecular Structure Analysis

The molecular structure of N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide has been characterized using techniques such as X-ray diffraction, revealing its crystalline form and molecular geometry. Studies on related compounds show that they crystallize in specific space groups, with detailed cell parameters and molecular interactions such as hydrogen bonding playing a crucial role in stabilizing the crystal structure (Saeed et al., 2010).

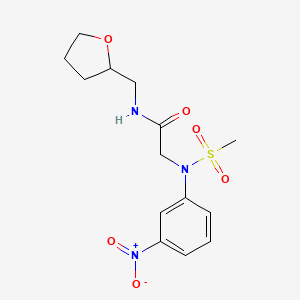

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nucleophilic substitutions and cyclization, influenced by its functional groups. Research on related nitrobenzamides demonstrates regioselectivity in nucleophilic substitution reactions, providing a basis for understanding the chemical behavior of N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide (Shkinyova, Dalinger, Molotov, & Shevelev, 2000).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystalline structure, are essential for understanding the compound's behavior under different conditions. Studies on related compounds provide insights into their solubility in various solvents, crystallization behavior, and intermolecular interactions, which are relevant for N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide (Ol’khovich, Sharapova, Skachilova, & Perlovich, 2017).

Chemical Properties Analysis

The chemical properties of N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide, including reactivity, stability, and interaction with other chemicals, can be inferred from studies on similar compounds. Research on nitrobenzamides highlights their potential for bioactive applications and interactions with biological molecules, offering a perspective on the chemical functionality of N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide (He, Yang, Hou, Teng, & Wang, 2014).

科学的研究の応用

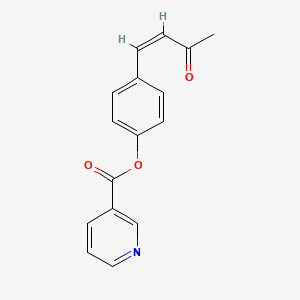

Pharmacological Potential

- CNS-Depressant and Hypotensive Activity : A study highlighted a series of N-alkyl, N-aryl, and N-aralkyl analogs of N-cyclohexyl nitrobenzamide, which were evaluated for their ability to depress spontaneous motor activity in mice and their hypotensive activity in rats. Compounds with small alkyl groups attached to the amide nitrogen and a p-nitro group exhibited significant CNS-depressant activity. This suggests a potential pharmacological application of such compounds in managing conditions related to central nervous system activity and blood pressure regulation Roll, 1970.

Chemical Synthesis

- One-Pot Synthesis of Quinazolin-4(3H)-ones : Research on the synthesis of 2-substituted quinazolin-4(3H)-ones from 2-nitrobenzamides using sodium dithionite as a reducing agent indicates the versatility of nitrobenzamides in heterocyclic chemistry. This method provides an efficient route to heterocyclic compounds starting from readily available nitrobenzamides Romero et al., 2013.

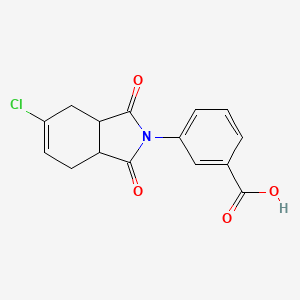

Structural Analysis

- X-ray Diffraction Analysis : The crystal structure of N-cyclohexyl-2-nitrobenzamide was determined through X-ray diffraction analysis, revealing its crystallization in the monoclinic space group P21/n. This study contributes to the structural understanding of such compounds, which is crucial for the development of new materials or drugs Saeed et al., 2010.

Antibacterial Activity

- Metal Complexes with Antibacterial Efficacy : Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide demonstrated significant antibacterial activity, surpassing that of their ligand counterparts. This finding opens avenues for the development of metal-based antibacterial agents Saeed et al., 2010.

特性

IUPAC Name |

N-(2-cyclohexylsulfanylethyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c18-15(12-5-4-6-13(11-12)17(19)20)16-9-10-21-14-7-2-1-3-8-14/h4-6,11,14H,1-3,7-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVIGBHZEWEECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclohexylsulfanylethyl)-3-nitrobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B4020146.png)

![ethyl 1-[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4020155.png)

![4'-(5-chloro-2-methoxyphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4020159.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}propanamide](/img/structure/B4020165.png)

![dimethyl 3-methyl-5-{[phenyl(phenylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4020206.png)

![2-[4-({[4-(acetylamino)phenyl]sulfonyl}imino)-1,3,5-triazinan-1-yl]ethyl 4-nitrobenzoate](/img/structure/B4020213.png)

![N-{(5-chloro-8-hydroxy-7-quinolinyl)[4-(dimethylamino)phenyl]methyl}butanamide](/img/structure/B4020221.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4020223.png)

![N-(4-ethylphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4020226.png)